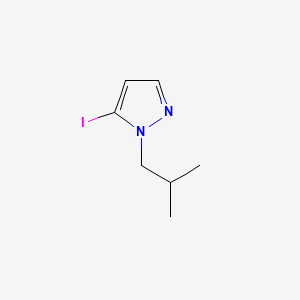

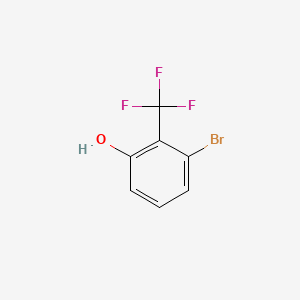

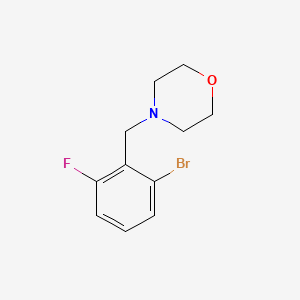

1-Bromo-3-fluoro-2-(morpholinomethyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis of Fluorinated Biphenyls

Fluorinated biphenyl compounds, such as 2-Fluoro-4-bromobiphenyl, are key intermediates in manufacturing various pharmacologically active substances, including anti-inflammatory and analgesic agents. Their synthesis, however, often involves complex procedures that can limit their application due to the high costs and environmental risks associated with the use of palladium catalysts and toxic reactants. Research efforts have been aimed at developing more practical and environmentally friendly methods for their synthesis, which could potentially apply to the synthesis and application of 1-Bromo-3-fluoro-2-(morpholinomethyl)benzene in similar contexts (Qiu et al., 2009).

Supramolecular Chemistry

Benzene derivatives play a significant role in supramolecular chemistry, serving as versatile building blocks for the assembly of complex structures with potential applications in nanotechnology, polymer processing, and biomedical fields. The ability of these compounds to form stable, one-dimensional rod-like structures through hydrogen bonding makes them valuable in the design of functional materials and devices. This suggests that this compound could find applications in the development of new materials with specific supramolecular properties (Cantekin, de Greef, & Palmans, 2012).

Fluorescence and Dye Applications

The structure and electronic properties of benzene rings significantly influence the fluorescence characteristics of dyes and fluorophores. Studies on the relationship between the structure of benzene derivatives and their excitation wavelengths have revealed that the number of benzene rings and the presence of substituents can affect the fluorescence capabilities of these molecules. This insight into how structural modifications impact fluorescence could be relevant for exploring the fluorescent properties of this compound and its potential applications in biochemical assays, imaging, and sensor technology (Wen, 2022).

Safety and Hazards

Propiedades

IUPAC Name |

4-[(2-bromo-6-fluorophenyl)methyl]morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrFNO/c12-10-2-1-3-11(13)9(10)8-14-4-6-15-7-5-14/h1-3H,4-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWQNAYDNRWPWBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=C(C=CC=C2Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70718443 |

Source

|

| Record name | 4-[(2-Bromo-6-fluorophenyl)methyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1345472-12-9 |

Source

|

| Record name | Morpholine, 4-[(2-bromo-6-fluorophenyl)methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1345472-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(2-Bromo-6-fluorophenyl)methyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-2-methyl-2H-pyrazolo[3,4-B]pyridine](/img/structure/B578556.png)

![7-(5-Bromo-2-fluorophenyl)-5,8-diazaspiro[3.4]octan-6-one](/img/structure/B578562.png)